4-(butanoylamino)-N-propylbenzamide
Description
4-(Butanoylamino)-N-propylbenzamide is a benzamide derivative featuring a butanoylamino group at the para position of the benzene ring and an N-propyl substituent on the amide nitrogen. The butanoylamino group contributes to hydrogen bonding and lipophilicity, which may enhance interactions with biological targets or materials matrices. Synthesis likely involves amidation or condensation reactions, similar to related benzamide derivatives (e.g., protection/deprotection strategies or ultrasound-assisted methods) .
Properties
IUPAC Name |
4-(butanoylamino)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-5-13(17)16-12-8-6-11(7-9-12)14(18)15-10-4-2/h6-9H,3-5,10H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIWXBHVXSUHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-propylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzamide, butyric anhydride, and propylamine.
Acylation Reaction: The 4-aminobenzamide undergoes an acylation reaction with butyric anhydride in the presence of a suitable catalyst, such as pyridine, to form 4-(butyrylamino)benzamide.
Amidation Reaction: The resulting 4-(butyrylamino)benzamide is then reacted with propylamine under controlled conditions, typically in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to enhance efficiency and safety. For example, a continuous flow nitration process can be employed to synthesize intermediates, which are then subjected to further reactions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide core can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(butanoylamino)-N-propylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-propylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or cellular metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
4-(p-Aminophenylazo)-N-Propylbenzamide (AzoMCM)
- Structure: Differs by replacing the butanoylamino group with a pH-responsive azo (-N=N-) moiety.
- Synthesis: Synthesized via AlMCM-41 aluminosilicate condensation, involving protection/deprotection steps for functionalization .
- Applications: Demonstrated low cytotoxicity and controlled release of anticancer drugs (e.g., irinotecan) under light irradiation. Drug release rates increased by 40% under UV light compared to dark conditions .
- Key Properties : Enhanced photoresponsiveness due to the azo group, enabling spatiotemporal drug delivery.
2-(N-Allylsulfamoyl)-N-Propylbenzamide
- Structure : Features a sulfamoyl (-SO$_2$NH-) group at the ortho position and an allyl substituent.
- Synthesis : Prepared via ultrasound-assisted ketone-ketone reactions, achieving high yields (62%) in 4 minutes at 25°C .
- Applications: Potential pharmacological uses (e.g., enzyme inhibition, antibacterial activity).
- Key Properties :
4-(5-Methoxy-2-(Pyridin-4-yl)Thiazol-4-yl)-N-Propylbenzamide
- Structure: Contains a thiazole ring and pyridine substituent, replacing the butanoylamino group.
- Applications: Functions as a ratiometric pH reporter (pH 1.5–5.6) in nanopore systems. The thiazole-pyridine motif enables pH-dependent fluorescence shifts .
- Limitations : Dye molecules may alter local charge environments, affecting pKa accuracy .
8-[4-(Dithiolan-3-yl)Butanoylamino]-N-[(1R,2R)-2-Hydroxy-1-(Hydroxymethyl)Propyl]Octanamide
- Structure: Shares the butanoylamino group but incorporates a dithiolane ring and a complex hydroxylated side chain.
- Synthesis : Produced as a stereoisomeric mixture (41% yield) via multi-step protection/deprotection protocols .
- Properties : Higher molecular weight (869.46 g/mol) and polarity due to hydroxyl and dithiolane groups .
4-(Butanoylamino)-N,N-Dipropylbutanamide
- Structure : Structural isomer with dual N-propyl groups instead of a benzamide backbone.
- Key Differences : Increased alkyl substitution enhances lipophilicity (logP ≈ 3.2) compared to the aromatic benzamide derivative .
Comparative Analysis (Data Table)
| Compound | Functional Groups | Synthesis Method | Key Properties | Applications |
|---|---|---|---|---|
| 4-(Butanoylamino)-N-propylbenzamide | Butanoylamino, N-propyl benzamide | Likely amidation/condensation | High lipophilicity, hydrogen bonding | Drug delivery (inferred) |
| 4-(p-Aminophenylazo)-N-propylbenzamide | Azo, N-propyl benzamide | AlMCM-41 condensation | Photoresponsive, low cytotoxicity | Light-activated drug delivery |
| 2-(N-Allylsulfamoyl)-N-propylbenzamide | Sulfamoyl, allyl, N-propyl benzamide | Ultrasound-assisted synthesis | HOMO-LUMO: 5.38 eV, dipole: 4.92 D | Enzyme inhibition, antimicrobial |
| Thiazol-based benzamide derivative | Thiazole, pyridine, N-propyl benzamide | Not specified | pH-dependent fluorescence | Nanopore pH sensing |
| 8-[4-(Dithiolan-3-yl)butanoylamino]-... | Dithiolane, hydroxyl, butanoylamino | Multi-step protection/deprotection | Stereoisomeric mixture, MW: 869.46 g/mol | Biochemical intermediates |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
